6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as CP-809,101, is a purine derivative that has been extensively studied for its potential therapeutic applications. CP-809,101 is a potent and selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and pain perception.
Scientific Research Applications
Synthesis and Properties
- Chemical Synthesis and Reactivity : Mesoionic compounds related to the purine structure, such as imidazo[1,2-c]pyrimidine-2,7-diones, have been synthesized, showcasing their ability to undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, revealing the compound's chemical reactivity and potential for further chemical modifications (Coburn & Taylor, 1982).
Biological Evaluation
- Cytotoxicity and Antiviral Activity : Novel purine alkaloids isolated from marine sources exhibited weak cytotoxicity against human cancer cell lines, highlighting the potential of purine derivatives in cancer research (Qi, Zhang, & Huang, 2008). Additionally, imidazo[1,2-a]-s-triazine nucleosides, analogs to purine, were synthesized and showed moderate activity against various viruses, indicating potential antiviral applications (Kim et al., 1978).
properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-10(24)9-21-16(25)14-15(20(4)18(21)26)19-17-22(13-7-5-6-8-13)11(2)12(3)23(14)17/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNHHALQMYBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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